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Compound of Interest

Compound Name: 2-(ethanesulfonyl)-N-ethylaniline
CAS No.: 1155562-08-5
Cat. No.: B1418478
Get Quote
. J

CAS Number: 1155562-08-5 Formula: C10H1sNO2S Molecular Weight: 213.30 g/mol

Executive Summary

2-(ethanesulfonyl)-N-ethylaniline is a disubstituted aniline derivative characterized by an
ortho-positioned ethylsulfonyl group and an N-ethyl moiety. This structural configuration creates
a unique electronic environment where the electron-withdrawing sulfone group reduces the
basicity of the adjacent amine, while the steric bulk of the ortho-substituent influences binding
conformations in protein targets. It serves as a critical scaffold in the development of
sulfonamide-class therapeutics, kinase inhibitors, and high-performance agrochemicals.

Physicochemical Profile

The compound exhibits properties typical of "push-pull" aromatic systems, where the amine
acts as a donor and the sulfone as an acceptor.
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Value -
Property . . Significance
(Experimental/Predicted)

Off-white to pale yellow Indicative of aniline oxidation
Appearance S
solid/oil state.
N ) ~360°C (Predicted at 760 High thermal stability due to
Boiling Point )
mmHg) sulfone dipole.
) Denser than water; phase
Density 1.18 + 0.1 g/cm3 ] ]
separation behavior.
Lipophilic; suggests good
LogP 215+0.3 Pop 9 g
membrane permeability.
_ _ Low basicity due to ortho-
pKa (Conjugate Acid) ~2.5-3.0 )
sulfone electron withdrawal.
H-Bond Donors 1 (NH) Critical for active site binding.
Sulfone oxygens are weak
H-Bond Acceptors 3 (0=S=0, N)

acceptors.

Synthesis & Manufacturing Protocols

The synthesis of 2-(ethanesulfonyl)-N-ethylaniline typically follows a convergent route
starting from 2-chloronitrobenzene or 2-aminobenzenethiol. The most robust industrial pathway
involves sequential thioalkylation, oxidation, and reductive alkylation.

Core Synthetic Pathway (Graphviz Visualization)

NaSEt, EtOH mCPBA or H202 H2, Pd/C Etl, K2CO3
2-Chloronitrobenzene Reflux, 4h 2-(Ethylthio)nitrobenzene Oxidation 2-(Ethanesulfonyl)nitrobenzene Reduction 2-(Ethanesulfonyl)aniline DMF, 60°C 2-(Ethanesulfonyl)-N-ethylaniline

Click to download full resolution via product page

Figure 1: Step-wise synthetic route from 2-chloronitrobenzene to target.

Detailed Protocol: Step-by-Step
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Step 1: Thioalkylation

Reagents: 2-Chloronitrobenzene, Sodium Ethanethiolate (NaSEt).

Conditions: Reflux in Ethanol for 4—6 hours.

Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The nitro group activates the ortho-
chlorine for displacement.

Yield Target: >90%.

Step 2: Oxidation

o Reagents:m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide/Sodium Tungstate.
» Conditions: DCM or Acetic Acid, 0°C to RT.

 Critical Control: Stoichiometry must be >2.2 equivalents to ensure full conversion of sulfide (-
S-) to sulfone (-SO2-). Avoid stopping at the sulfoxide (-SO-) stage.

Step 3: Reduction
» Reagents: Hz gas (1 atm), 10% Pd/C catalyst.
» Conditions: Methanol, RT.
o Observation: The yellow nitro compound converts to a colorless amino sulfone.
Step 4: N-Alkylation (The Critical Step)
o Reagents: Ethyl lodide (1.1 eq), Potassium Carbonate (2.0 eq).
e Solvent: DMF (Dimethylformamide).
e Procedure:
o Dissolve 2-(ethanesulfonyl)aniline in DMF.

o Add K2COs and stir for 15 min.
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o Add Ethyl lodide dropwise to prevent over-alkylation (formation of diethyl species).
o Heat to 60°C for 12 hours.

o Workup: Dilute with water, extract with Ethyl Acetate.

 Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Reactivity & Stability Profile

Understanding the reactivity of CAS 1155562-08-5 is vital for its use as an intermediate.

Electronic Effects

The sulfonyl group (-SO:zEt) at the ortho position exerts a strong electron-withdrawing effect (I,
-M) on the benzene ring.

o Consequence 1: The amine nitrogen is significantly less nucleophilic than in unsubstituted N-
ethylaniline. Acylation or further alkylation requires forcing conditions (higher heat, stronger
bases like NaH).

o Consequence 2: The ring positions meta to the sulfone (and para to the amine) are activated
for electrophilic aromatic substitution (EAS), such as halogenation.

Stability Matrix
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Condition Stability Assessment

High. The sulfone is stable to acid. The amine

Acidic Media . .
will protonate but requires low pH (<2).
Moderate. Stable to weak bases. Strong bases
Basic Media (e.g., n-BuLi) may deprotonate the a-protons of
the ethylsulfonyl group.
o High. The sulfur is already in its highest
Oxidative S
oxidation state (+6).
Moderate. The sulfone is generally inert to
] catalytic hydrogenation but can be reduced by
Reductive

strong agents like LiAlH4 under specific

conditions.

Applications in Drug Discovery

This compound acts as a "privileged scaffold" fragment.

1. Kinase Inhibition (ATP Binding Pocket): The ortho-sulfone moiety can mimic the hydration
shell or interact with the "gatekeeper"” residues in kinase active sites. The N-ethyl group
provides hydrophobic contacts within the adenine binding pocket.

2. Sulfonamide Bioisosteres: In projects targeting carbonic anhydrase or COX-2, the
ethylsulfonyl group serves as a lipophilic, non-ionizable bioisostere for the sulfonamide (-
SO2NHz2) group, improving oral bioavailability by reducing polarity.

3. Herbicide Intermediates: Similar to the Mesotrione class, the 2-sulfonyl aniline core is a
precursor for triketone herbicides, where the aniline is converted to a diazonium salt and
coupled with 1,3-dicarbonyls.

Analytical Characterization Standards

To validate the identity of CAS 1155562-08-5, the following spectral signatures must be
confirmed.

e 1H NMR (DMSO-ds, 400 MHz):
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o & 7.5-6.6 ppm: 4H, aromatic multiplets (characteristic ortho-substitution pattern).
o 0 5.8 ppm: 1H, broad singlet (NH).

o 9 3.2 ppm: 2H, quartet (Sulfonyl-CH2-CHs).

o 0 3.1 ppm: 2H, quartet (Amino-CH2-CHs).

o 0 1.2 ppm: 3H, triplet (Sulfonyl-CHz-CHs).

o 0 1.1 ppm: 3H, triplet (Amino-CHz-CHs).

o Note: The two ethyl groups will have distinct shifts due to the different electronegativity of
N vs S.

e Mass Spectrometry (ESI+):

o [M+H]*: 214.1 Da.

o Fragmentation: Loss of ethyl group (-29 Da) or sulfonyl moiety is common.
Safety & Handling (EHS)
Hazard Classification:

o Acute Toxicity: Class 6.1 (Toxic if swallowed/inhaled). Aniline derivatives can cause
methemoglobinemia (cyanosis).

o Skin Irritation: Category 2.

o Eye Damage: Category 2A.

Handling Protocol:

o PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
e Ventilation: Always handle inside a certified fume hood.

o Spill Response: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).
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 First Aid: In case of skin contact, wash with polyethylene glycol 400 (PEG400) followed by
soap and water. PEG400 is superior to water alone for solubilizing lipophilic anilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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